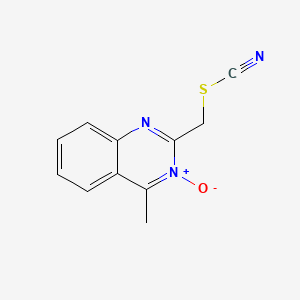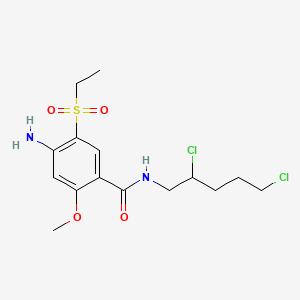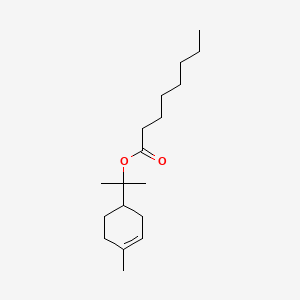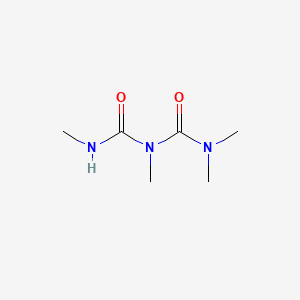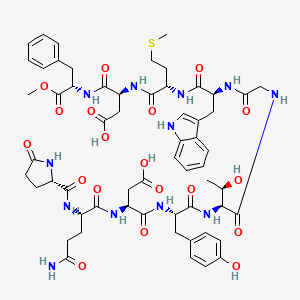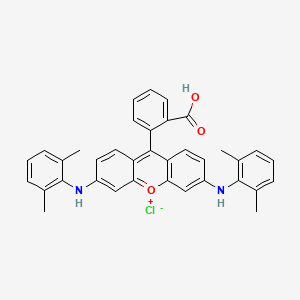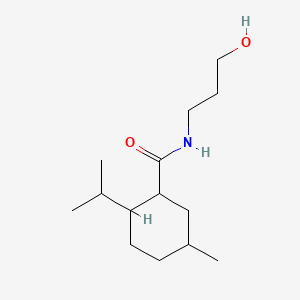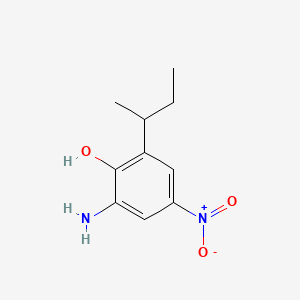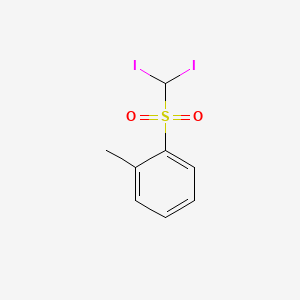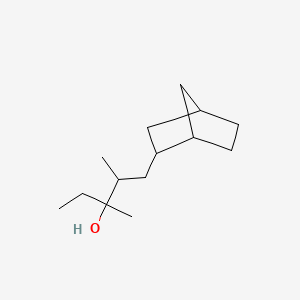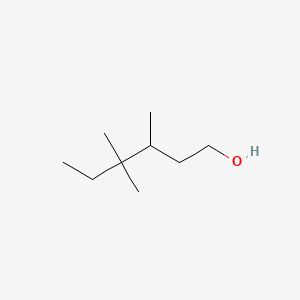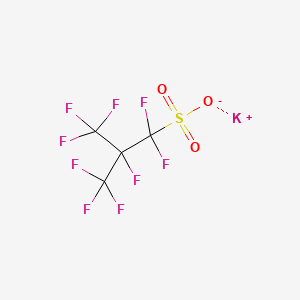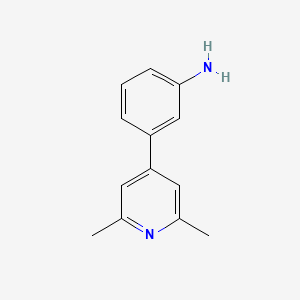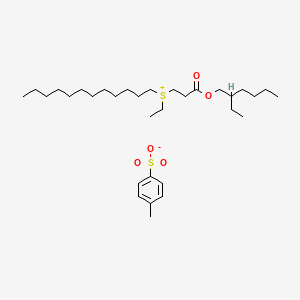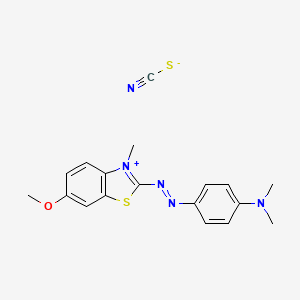
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumthiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumthiocyanate is a synthetic organic compound known for its vibrant color and applications in various scientific fields. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in textile, food, and cosmetic industries due to their bright and diverse colors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumthiocyanate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(Dimethylamino)aniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 6-methoxy-3-methylbenzothiazole in the presence of a base to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors are often employed to ensure consistent product quality and yield. The final product is purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumthiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the azo group leads to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Halogenation or nitration can be achieved using halogens or nitric acid, respectively.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumthiocyanate is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a pH indicator and a reagent in various analytical techniques.
Biology: The compound is used in staining procedures to visualize cellular components.
Medicine: It is employed in diagnostic assays and as a marker in biological studies.
Industry: The dye is used in the textile industry for coloring fabrics and in the food industry as a colorant.
作用機序
The compound exerts its effects through the interaction of its azo group with various molecular targets. The azo group can undergo reversible cis-trans isomerization upon exposure to light, making it useful in photochromic applications. Additionally, the compound can form complexes with metal ions, which are utilized in analytical chemistry for detecting and quantifying metal ions.
類似化合物との比較
Similar Compounds
Methyl Red: 2-((4-(Dimethylamino)phenyl)azo)benzoic acid.
Methyl Orange: 4-((4-(Dimethylamino)phenyl)azo)benzenesulfonic acid sodium salt.
Congo Red: 3,3’-((1,1’-Biphenyl)-4,4’-diyl)bis(4-aminonaphthalene-1-sulfonic acid) disodium salt.
Uniqueness
2-((4-(Dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazoliumthiocyanate is unique due to its specific structural features, such as the presence of a benzothiazolium ring and a thiocyanate group. These features confer distinct photophysical properties and reactivity compared to other azo dyes, making it valuable in specialized applications.
特性
CAS番号 |
82142-16-3 |
|---|---|
分子式 |
C18H19N5OS2 |
分子量 |
385.5 g/mol |
IUPAC名 |
4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N,N-dimethylaniline;thiocyanate |
InChI |
InChI=1S/C17H19N4OS.CHNS/c1-20(2)13-7-5-12(6-8-13)18-19-17-21(3)15-10-9-14(22-4)11-16(15)23-17;2-1-3/h5-11H,1-4H3;3H/q+1;/p-1 |
InChIキー |
GLQVNFIZOIEXCZ-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NC3=CC=C(C=C3)N(C)C.C(#N)[S-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


